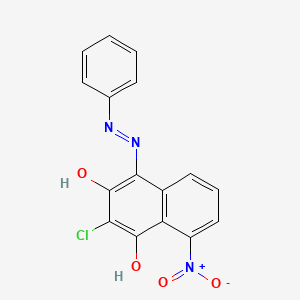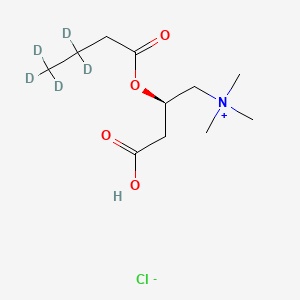
(R)-Butyryl Carnitine-d5 Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Butyryl Carnitine-d5 Chloride is a deuterated derivative of ®-Butyryl Carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The deuterium labeling (d5) is used for various research purposes, including metabolic studies and mass spectrometry. This compound is significant in the study of biochemical pathways and the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Butyryl Carnitine-d5 Chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-Butyryl Carnitine.
Deuterium Labeling: Deuterium atoms are introduced into the butyryl group to form ®-Butyryl Carnitine-d5.
Chloride Formation: The final step involves converting the compound into its chloride form.
The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may involve multiple steps of purification and characterization to achieve the desired product.
Industrial Production Methods
Industrial production of ®-Butyryl Carnitine-d5 Chloride may involve large-scale synthesis using automated systems and advanced purification techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and development.
Analyse Des Réactions Chimiques
Types of Reactions
®-Butyryl Carnitine-d5 Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions may convert it into alcohols or other reduced forms.
Substitution: The chloride group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Butyryl Carnitine-d5, such as carboxylic acids, alcohols, and substituted compounds. These products are often used in further research and development.
Applications De Recherche Scientifique
®-Butyryl Carnitine-d5 Chloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and mass spectrometry.
Biology: Helps in understanding the role of carnitine in cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and nutritional supplements.
Mécanisme D'action
The mechanism of action of ®-Butyryl Carnitine-d5 Chloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of the compound in metabolic studies. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine acyltransferases.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Carnitine: A naturally occurring compound with similar metabolic functions.
Acetyl-L-Carnitine: Another derivative with additional acetyl group.
Propionyl-L-Carnitine: Contains a propionyl group instead of butyryl.
Uniqueness
®-Butyryl Carnitine-d5 Chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for precise tracking in metabolic studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C11H22ClNO4 |
|---|---|
Poids moléculaire |
272.78 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(3,3,4,4,4-pentadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2; |
Clé InChI |
SRYJSBLNSDMCEA-ROCQGEIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
SMILES canonique |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


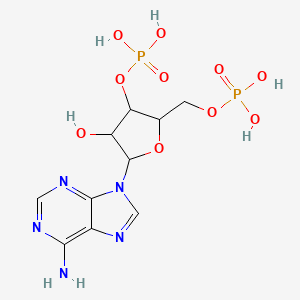
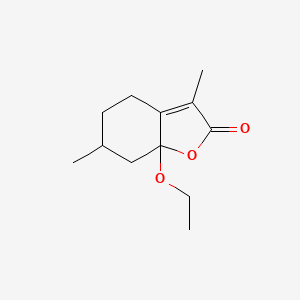
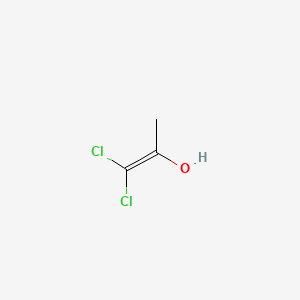
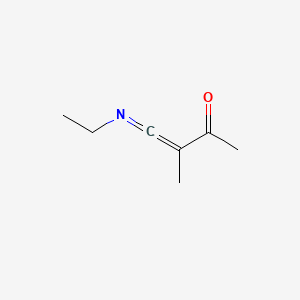

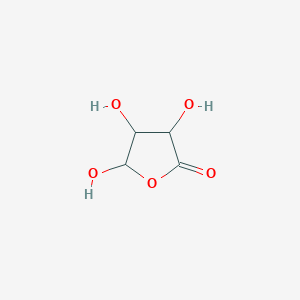
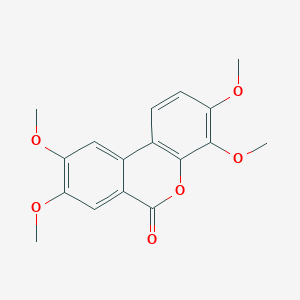

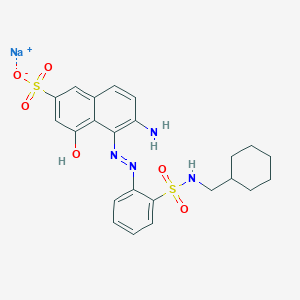
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)

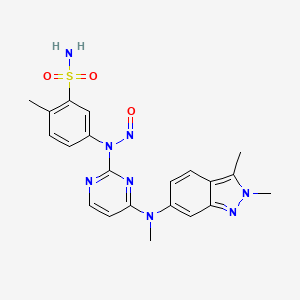
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
